PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-ylmethanethiol hydrochloride: is an organic compound with the chemical formula C₆H₈ClNS. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alkylated and Acylated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
Material Science: Used in the development of organic semiconductor materials and other advanced materials.
Mechanism of Action
The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Pyridine: The parent compound, widely used in organic synthesis and as a solvent.
Piperidine: A saturated six-membered ring containing nitrogen, used in pharmaceuticals and organic synthesis.
Imidazole: A five-membered ring containing two nitrogen atoms, with applications in medicine and catalysis.
Uniqueness: Pyridin-4-ylmethanethiol hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its thiol group provides distinct reactivity compared to other pyridine derivatives, making it valuable in both research and industrial applications.
Properties
CAS No. |
70199-58-5 |
---|---|
Molecular Formula |
C6H8ClNS |
Molecular Weight |
161.65 g/mol |
IUPAC Name |
pyridin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H |
InChI Key |
BEJMQRKKHMEQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.